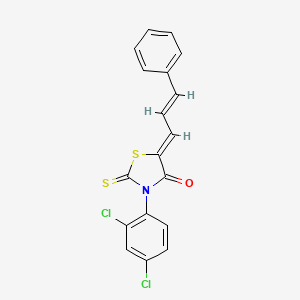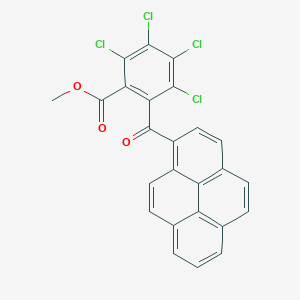![molecular formula C26H29ClN2 B4949412 N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4949412.png)
N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic drug that has been used in scientific research to study the opioid receptors in the brain. Despite its potential therapeutic benefits, it has been classified as a Schedule I controlled substance due to its high potential for abuse and addiction.
作用机制
N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine acts on the mu-opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in pain relief and a sense of euphoria.
Biochemical and Physiological Effects:
This compound has been found to have similar biochemical and physiological effects to other opioids, including pain relief, sedation, and respiratory depression. It has also been found to produce feelings of euphoria, relaxation, and well-being. However, it can also cause adverse effects such as nausea, vomiting, and constipation.
实验室实验的优点和局限性
One advantage of using N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the structure and function of the receptor, as well as for developing new opioid drugs. However, its high potential for abuse and addiction makes it a risky substance to work with, and it is classified as a Schedule I controlled substance.
未来方向
There are several future directions for research involving N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine. One area of focus is the development of new opioid drugs with improved therapeutic profiles, such as reduced risk of addiction and overdose. Another area of focus is the development of new treatments for opioid addiction and overdose, which are major public health concerns. Finally, there is a need for further research into the long-term effects of this compound use, both in terms of its effects on the brain and on overall health.
合成方法
The synthesis of N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine involves the reaction of 4-chlorobenzyl chloride with phenethylamine to form N-(4-chlorobenzyl)phenethylamine. This compound is then reacted with benzylmagnesium chloride to form N-[(4-chlorophenyl)(phenyl)methyl]phenethylamine. Finally, this compound is reacted with piperidine to form this compound.
科学研究应用
N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine has been used in scientific research to study the opioid receptors in the brain. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Researchers have used this compound to study the structure and function of the mu-opioid receptor, as well as to develop new opioid drugs with improved therapeutic profiles.
属性
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2/c27-24-13-11-23(12-14-24)26(22-9-5-2-6-10-22)28-25-16-19-29(20-17-25)18-15-21-7-3-1-4-8-21/h1-14,25-26,28H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAALKGTQKFFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4949347.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B4949361.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
![4-(2,5-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4949384.png)
![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4949389.png)
![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)


![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)
![2-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4949440.png)
![2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)
